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Compound of Interest

Compound Name:
2-Isopropyl-1-methoxy-4-

nitrobenzene

Cat. No.: B157884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 2-Isopropyl-1-methoxy-4-nitrobenzene (IUPAC Name: 1-methoxy-4-nitro-

2-propan-2-ylbenzene). Due to the limited availability of experimentally derived spectra in

public databases, this document presents predicted spectroscopic data obtained from

computational chemistry models. These predictions offer valuable insights into the structural

features of the molecule and serve as a reference for its characterization.

Compound Information
Identifier Value

IUPAC Name 1-methoxy-4-nitro-2-propan-2-ylbenzene

CAS Number 1706-81-6[1][2]

Molecular Formula C₁₀H₁₃NO₃[1]

Molecular Weight 195.21 g/mol [1]

Canonical SMILES
CC(C)C1=C(C=CC(=C1)--INVALID-LINK--

[O-])OC[1]
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Isopropyl-1-methoxy-4-nitrobenzene.

Predicted ¹H NMR Data
Note: Predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.8-8.2 d 1H Ar-H (ortho to NO₂)

~7.5-7.7 dd 1H
Ar-H (ortho to OCH₃

and meta to NO₂)

~7.0-7.2 d 1H
Ar-H (meta to OCH₃

and ortho to Isopropyl)

~3.9 s 3H -OCH₃

~3.3 sept 1H -CH(CH₃)₂

~1.2 d 6H -CH(CH₃)₂

Predicted ¹³C NMR Data
Note: Predicted chemical shifts (δ) are referenced to TMS at 0 ppm.
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Chemical Shift (ppm) Assignment

~160 Ar-C (C-OCH₃)

~148 Ar-C (C-NO₂)

~140 Ar-C (C-Isopropyl)

~125 Ar-CH

~118 Ar-CH

~110 Ar-CH

~56 -OCH₃

~28 -CH(CH₃)₂

~23 -CH(CH₃)₂

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2970-2850 Medium-Strong Aliphatic C-H stretch

~1600, ~1480 Medium-Strong Aromatic C=C bending

~1520, ~1340 Strong
Asymmetric and symmetric

NO₂ stretch

~1250 Strong Aryl-O-CH₃ stretch

~830 Strong
C-H out-of-plane bend (para-

disubstitution pattern)

Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

195 High [M]⁺ (Molecular Ion)

180 High [M - CH₃]⁺

150 Medium [M - NO₂]⁺

135 Medium [M - NO₂ - CH₃]⁺

107 Medium [M - NO₂ - C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above for a solid aromatic compound like 2-Isopropyl-1-methoxy-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully

dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard

for chemical shift referencing (0 ppm).

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and shim the probe to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm for organic compounds).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each unique carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent

peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup:

Record a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

Spectrum Acquisition:
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Acquire the sample spectrum. The instrument will scan the mid-infrared range (typically

4000-400 cm⁻¹).

Multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The resulting spectrum is typically displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV) in the ion source. This causes the molecule to lose an electron, forming a

molecular ion ([M]⁺), and to fragment into smaller charged species.

Mass Analysis:

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a signal proportional to the number of ions at each

m/z value is recorded.

Data Processing:
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The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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Spectroscopic Analysis Workflow for an Organic Compound
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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